molecular formula C20H14N4OS B294512 3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294512
M. Wt: 358.4 g/mol
InChI Key: BYDDOGSPKIISAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including pharmacology, biochemistry, and neuroscience. In

Scientific Research Applications

3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in scientific research. Some of the areas where this compound has shown promise include pharmacology, biochemistry, and neuroscience. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, this compound has been shown to possess antioxidant and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, various studies have suggested that this compound may act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, this compound has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. In vivo studies have also shown that this compound can reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of pharmacological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, making it useful for studying various disease models. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Some studies have suggested that high doses of this compound may be toxic to certain cells and organs.

Future Directions

There are several future directions for research on 3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research could focus on identifying the exact mechanism of action of this compound and its potential targets in the body. Additionally, further studies could investigate the potential applications of this compound in treating various diseases, such as cancer and neurodegenerative disorders. Another area of research could focus on developing more potent and selective analogs of this compound for use in scientific research. Overall, 3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown great promise in various fields of research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in various research papers. One of the commonly used methods involves the reaction of 2-(2-methoxyphenyl)-1-naphthylamine with thiosemicarbazide in the presence of phosphorus oxychloride and triethylamine. The resulting compound is then treated with sodium hydroxide to obtain 3-(2-Methoxyphenyl)-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

properties

Molecular Formula

C20H14N4OS

Molecular Weight

358.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H14N4OS/c1-25-17-12-5-4-10-16(17)18-21-22-20-24(18)23-19(26-20)15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3

InChI Key

BYDDOGSPKIISAJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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